Cas no 89615-42-9 (2,3,5-Tri-O-benzyl-β-L-arabinofuranose)
2,3,5-Tri-O-benzyl-β-L-arabinofuranose Chemical and Physical Properties
Names and Identifiers
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- 2,3,5-Tri-O-benzyl-β-L-arabinofuranose
- 2,3,5-TRI-O-BENZYL- BETA-L -ARABINOFURANOSE
- 2,3,5-Tri-O-benzyl-L-arabinofuranose
- b-L-Arabinofuranose,2,3,5-tris-O-(phenylmethyl)-
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- MDL: MFCD00053542
- Inchi: 1S/C26H28O5/c27-26-25(30-18-22-14-8-3-9-15-22)24(29-17-21-12-6-2-7-13-21)23(31-26)19-28-16-20-10-4-1-5-11-20/h1-15,23-27H,16-19H2/t23-,24-,25+,26-/m0/s1
- InChI Key: NAQUAXSCBJPECG-SSUZURRFSA-N
- SMILES: O1[C@@H]([C@@H]([C@H]([C@@H]1COCC1C=CC=CC=1)OCC1C=CC=CC=1)OCC1C=CC=CC=1)O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 31
- Rotatable Bond Count: 10
Experimental Properties
- Density: 1.21±0.1 g/cm3 (20 ºC 760 Torr),
- Melting Point: 84-85 ºC
- Solubility: Almost insoluble (0.022 g/l) (25 º C),
2,3,5-Tri-O-benzyl-β-L-arabinofuranose Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-VT746-100mg |
2,3,5-Tri-O-benzyl-β-L-arabinofuranose |
89615-42-9 | 100mg |
¥247.0 | 2022-02-28 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-VT746-50mg |
2,3,5-Tri-O-benzyl-β-L-arabinofuranose |
89615-42-9 | 50mg |
¥126.0 | 2022-02-28 | ||
| Alichem | A159002946-25g |
(2S,3R,4S,5S)-3,4-Bis(benzyloxy)-5-((benzyloxy)methyl)tetrahydrofuran-2-ol |
89615-42-9 | 97% | 25g |
$497.97 | 2023-08-31 | |
| Chemenu | CM196456-25g |
(2S,3R,4S,5S)-3,4-Bis(benzyloxy)-5-((benzyloxy)methyl)tetrahydrofuran-2-ol |
89615-42-9 | 97% | 25g |
$470 | 2021-06-15 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R009946-1g |
2,3,5-Tri-O-benzyl-β-L-arabinofuranose |
89615-42-9 | 98% | 1g |
¥924 | 2024-05-21 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R009946-250mg |
2,3,5-Tri-O-benzyl-β-L-arabinofuranose |
89615-42-9 | 98% | 250mg |
¥295 | 2024-05-21 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T76330-250mg |
2,3,5-TRI-O-BENZYL-β-L-ARABINO-FURANOSE |
89615-42-9 | 98% | 250mg |
¥468.0 | 2023-09-06 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T76330-1g |
2,3,5-TRI-O-BENZYL-β-L-ARABINO-FURANOSE |
89615-42-9 | 98% | 1g |
¥1458.0 | 2023-09-06 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T820064-250mg |
2,3,5-Tri-O-benzyl-β-L-arabinofuranose |
89615-42-9 | 98% | 250mg |
¥276.30 | 2022-09-28 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T820064-1g |
2,3,5-Tri-O-benzyl-β-L-arabinofuranose |
89615-42-9 | 98% | 1g |
¥864.90 | 2022-09-28 |
2,3,5-Tri-O-benzyl-β-L-arabinofuranose Suppliers
2,3,5-Tri-O-benzyl-β-L-arabinofuranose Related Literature
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
Additional information on 2,3,5-Tri-O-benzyl-β-L-arabinofuranose
Comprehensive Overview of 2,3,5-Tri-O-benzyl-β-L-arabinofuranose (CAS No. 89615-42-9)
2,3,5-Tri-O-benzyl-β-L-arabinofuranose (CAS No. 89615-42-9) is a highly specialized carbohydrate derivative widely utilized in organic synthesis, pharmaceutical research, and glycoscience. This compound, characterized by its benzyl-protected arabinofuranose structure, plays a pivotal role in the synthesis of nucleosides, glycoconjugates, and other bioactive molecules. Its unique β-L-configuration and protective groups make it a valuable intermediate for researchers exploring sugar chemistry and drug development.
The growing interest in 2,3,5-Tri-O-benzyl-β-L-arabinofuranose aligns with current trends in precision medicine and bioconjugation. As the demand for glycosylation reagents surges, this compound has gained attention for its ability to facilitate stereoselective reactions—a critical factor in developing next-generation therapeutics. Researchers frequently inquire about its synthetic applications, stability under various conditions, and commercial availability, reflecting its relevance in modern laboratories.
From a structural perspective, the benzyl groups in 2,3,5-Tri-O-benzyl-β-L-arabinofuranose provide robust protection for hydroxyl functionalities, enabling selective deprotection strategies. This feature is particularly advantageous for constructing complex oligosaccharides or modifying natural products. Recent publications highlight its use in click chemistry and enzyme-catalyzed transformations, addressing common search queries like "how to handle air-sensitive sugar derivatives" or "benzyl ether cleavage methods."
The compound’s role extends to carbohydrate-based vaccine research, a hot topic since the COVID-19 pandemic. Its L-arabinose backbone mimics rare sugar motifs found in bacterial polysaccharides, making it instrumental in immunogen design. Discussions on platforms like ResearchGate often emphasize its compatibility with automated synthesizers and scalability—key concerns for industrial applications.
Quality control of 2,3,5-Tri-O-benzyl-β-L-arabinofuranose typically involves HPLC purity analysis and NMR characterization, as users frequently search for "CAS 89615-42-9 spectral data." Suppliers now provide detailed certificates of analysis (CoA) to meet stringent regulatory requirements, especially for GMP-grade materials used in preclinical studies.
Environmental and safety considerations are also prominent in searches related to this compound. While not classified as hazardous, best practices recommend handling it under anhydrous conditions due to its sensitivity to moisture. This aligns with the broader shift toward green chemistry in synthetic workflows—a trending search term among academic and industrial chemists.
In summary, 2,3,5-Tri-O-benzyl-β-L-arabinofuranose (CAS No. 89615-42-9) represents a versatile tool bridging traditional carbohydrate chemistry and cutting-edge biopharmaceutical innovation. Its applications span from small-molecule drug discovery to glycobiology, answering the increasing demand for structurally defined sugar intermediates in life sciences.
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